molecular formula C8H4BrN3 B8550602 6-bromo-1H-pyrrolo[3,2-b]pyridine 5-carbonitrile

6-bromo-1H-pyrrolo[3,2-b]pyridine 5-carbonitrile

Cat. No.: B8550602
M. Wt: 222.04 g/mol
InChI Key: ISELDFQQUYJDQG-UHFFFAOYSA-N
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Description

6-bromo-1H-pyrrolo[3,2-b]pyridine 5-carbonitrile is a useful research compound. Its molecular formula is C8H4BrN3 and its molecular weight is 222.04 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H4BrN3

Molecular Weight

222.04 g/mol

IUPAC Name

6-bromo-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile

InChI

InChI=1S/C8H4BrN3/c9-5-3-7-6(1-2-11-7)12-8(5)4-10/h1-3,11H

InChI Key

ISELDFQQUYJDQG-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=CC(=C(N=C21)C#N)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred mixture of 6-bromo-1-tosyl-1H-pyrrolo[3,2-b]pyridine 5-carbonitrile (2.46 g, 6.54 mmol), THF (6 mL) and MeOH (6 mL) was added 1N NaOH (3 mL). The reaction mixture was stirred for 30 minutes and then neutralized with 1N HCl and extracted with EtOAc (2×). The organic phase was dried over MgSO4 and concentrated in vacuo to give crude intermediate 6-bromo-1H-pyrrolo[3,2-b]pyridine 5-carbonitrile, which was subsequently dissolved in DMF (10 mL) and cooled to 0° C. Sodium hydride (60%, 314 mg, 7.85 mmol) was added, and the reaction mixture was stirred 30 minutes. Next, iodomethane (0.49 mL, 7.85 mmol) was added, and the reaction mixture was stirred for 30 minutes while warming to RT. The solution was subsequently diluted with EtOAc (100 mL), quenched and washed with brine. The aqueous layer was back-extracted with EtOAc (2×). The combined organic layers were dried over MgSO4, concentrated in vacuo, and purified by silica gel chromatography (2% MeOH/DCM) to give the title compound as a white solid (1.05 g, 68%). 1H NMR (500 MHz, CDCl3) δ ppm 7.90 (s, 1H), 7.43 (d, 1H, J=3.5 Hz), 6.76 (d, 1H, J=3.5 Hz), 3.85 (s, 3H); ESI-MS m/z [M+H]+ calc'd for C9H6BrN3, 236, 238; found 236, 238.
Name
6-bromo-1-tosyl-1H-pyrrolo[3,2-b]pyridine 5-carbonitrile
Quantity
2.46 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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